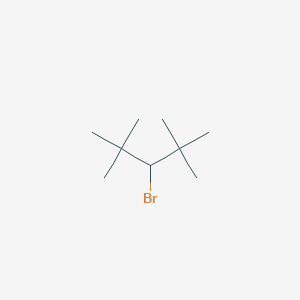

3-Bromo-2,2,4,4-tetramethylpentane

Descripción

3-Bromo-2,2,4,4-tetramethylpentane is a branched alkyl bromide characterized by a central pentane backbone substituted with four methyl groups (at positions 2, 2, 4, and 4) and a bromine atom at position 3. Its highly branched structure induces significant steric hindrance, influencing its physical properties and reactivity.

Propiedades

Fórmula molecular |

C9H19Br |

|---|---|

Peso molecular |

207.15 g/mol |

Nombre IUPAC |

3-bromo-2,2,4,4-tetramethylpentane |

InChI |

InChI=1S/C9H19Br/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3 |

Clave InChI |

FNSYWTFUUAXBCP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(C(C)(C)C)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Parent Hydrocarbon: 2,2,4,4-Tetramethylpentane

The parent hydrocarbon lacks the bromine substituent, enabling a direct comparison of steric and thermodynamic effects.

Key Insight : Bromination increases molecular weight and introduces polarity, altering solubility and reactivity. The parent hydrocarbon’s low strain energy (31 kJ/mol) suggests that steric effects in the brominated derivative may dominate its chemical behavior .

Brominated Analogs: 2-Bromo-2-methylpropane (tert-Butyl Bromide)

This simpler bromoalkane shares steric hindrance but lacks the extensive branching of the target compound.

Key Insight : While both compounds undergo SN1 mechanisms due to carbocation stabilization, the target compound’s additional methyl groups may slow reaction kinetics by hindering solvation or transition-state formation.

Nitro-Substituted Analogs: 2-Halo-2,4,4-trinitropentanes

describes 2-halo-2,4,4-trinitropentanes, where nitro groups enhance halogen reactivity.

Key Insight : Nitro groups increase halogen reactivity by polarizing the C-Br bond, whereas methyl groups in the target compound deactivate the bromine, limiting its utility in substitution reactions.

Ketone Derivatives: 2,2,4,4-Tetramethyl-3-pentanone

references 2,2,4,4-tetramethyl-3-pentanone, a ketone analog.

| Property | This compound | 2,2,4,4-Tetramethyl-3-pentanone |

|---|---|---|

| Functional Group | Bromine | Ketone (C=O) |

| Polarity | Moderate (C-Br) | High (C=O) |

| Typical Reactions | Substitution | Nucleophilic addition |

Key Insight : The ketone’s carbonyl group enables diverse reactivity (e.g., Grignard reactions), whereas the brominated compound’s utility is restricted to substitutions or eliminations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.